molecular formula C23H26N4O2S B2731095 2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1185032-37-4

2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No. B2731095
CAS RN: 1185032-37-4
M. Wt: 422.55
InChI Key: MQMFRTDJSLCRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
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Scientific Research Applications

High-affinity Ligands for Receptors

The discovery and development of high-affinity ligands for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor, have been a focus, with studies revealing compounds exhibiting high affinity and selectivity, behaving as full agonists in biochemical assays. These findings highlight the potential for designing receptor-targeted therapies based on similar structural frameworks (S. Röver et al., 2000).

Dopamine Receptor Ligands

Research into dopamine D3 receptor (D3R) ligands has led to the development of compounds with excellent affinity and selectivity. The implementation of weakly potent orthosteric fragments into D3R ligand systems has been shown to minimize drug promiscuity at other aminergic G-protein-coupled receptor (GPCR) sites, offering insights into more selective drug design (S. Reilly et al., 2019).

HIV Entry Inhibitors

Studies on compounds like 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, reveal their potential as HIV entry inhibitors. This research underscores the role of allosteric modulation in developing therapeutic agents for HIV and the importance of understanding receptor-based mechanisms of action (C. Watson et al., 2005).

Anticonvulsant Activity

The synthesis and evaluation of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have demonstrated their potential in anticonvulsant activity, with certain derivatives showing significant efficacy in models of epilepsy. This research provides a foundation for the development of new antiepileptic drugs (J. Obniska et al., 2006).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-27-14-12-23(13-15-27)25-21(17-8-10-19(29-2)11-9-17)22(26-23)30-16-20(28)24-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFRTDJSLCRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.